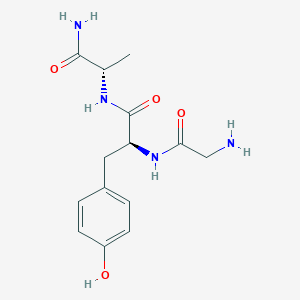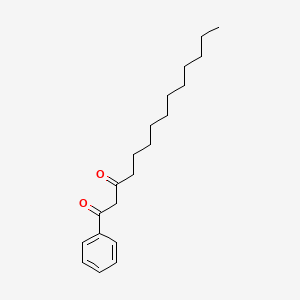
1,3-Tetradecanedione, 1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Tetradecanedione, 1-phenyl-: is an organic compound with the molecular formula C20H30O2 and a molecular weight of 302.45 g/mol . It is also known by other names such as 1-phenyl-1,3-tetradecanedione and lauroyl benzoyl methane . This compound is characterized by the presence of a phenyl group attached to the 1-position of a tetradecanedione backbone.
準備方法
Synthetic Routes and Reaction Conditions:
1,3-Tetradecanedione, 1-phenyl- can be synthesized through various methods. One common synthetic route involves the reaction of methyl laurate with acetophenone in the presence of a base to form the desired product . The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions.
Industrial Production Methods:
In industrial settings, the production of 1,3-tetradecanedione, 1-phenyl- may involve the use of dodecanoyl chloride and 2-bromoacetophenone as starting materials . The reaction is catalyzed by a base such as sodium hydroxide and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
1,3-Tetradecanedione, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like or .
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1,3-Tetradecanedione, 1-phenyl- has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
作用機序
The mechanism of action of 1,3-tetradecanedione, 1-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an enzyme inhibitor or receptor modulator , affecting various biochemical processes. Its effects are mediated through the formation of covalent bonds with target proteins or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
類似化合物との比較
- 1,3-Diphenyl-1,3-propanedione
- 1,3-Dibenzoylpropane
- 1,3-Diphenyl-2-propanone
Comparison:
1,3-Tetradecanedione, 1-phenyl- is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This structural feature influences its solubility, reactivity, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
55846-69-0 |
|---|---|
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC名 |
1-phenyltetradecane-1,3-dione |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-13-16-19(21)17-20(22)18-14-11-10-12-15-18/h10-12,14-15H,2-9,13,16-17H2,1H3 |
InChIキー |
VGYZKPWMARHMDW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)CC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


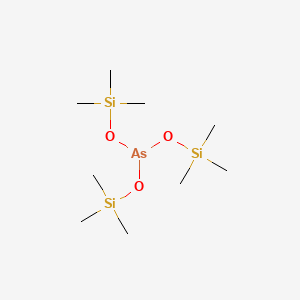
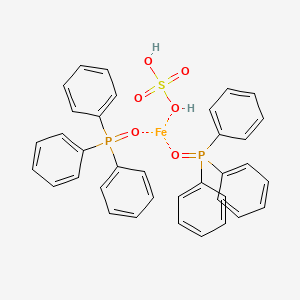
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14636658.png)
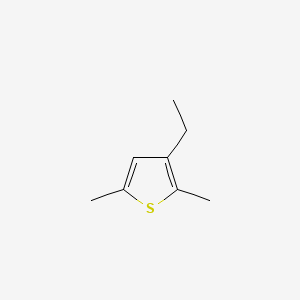
![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)
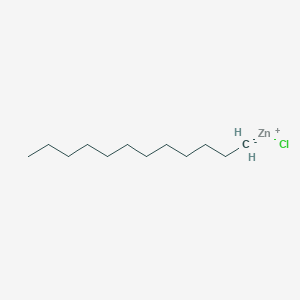
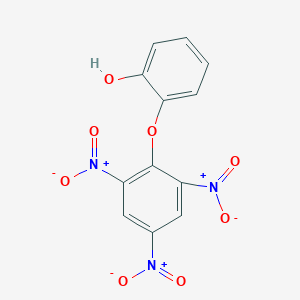
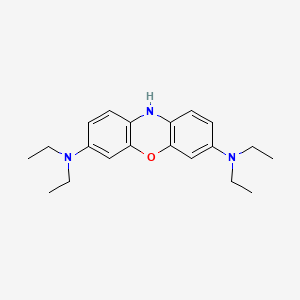

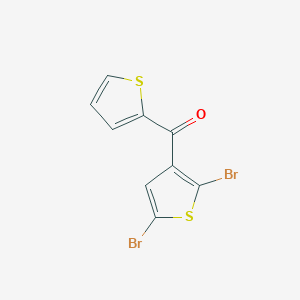
![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)
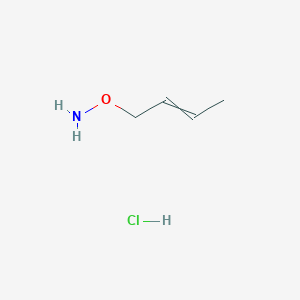
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
